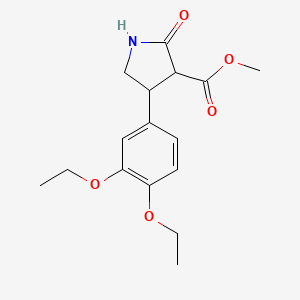
methyl 4-(3,4-diethoxyphenyl)-2-oxopyrrolidine-3-carboxylate
Descripción general
Descripción
Methyl 4-(3,4-diethoxyphenyl)-2-oxopyrrolidine-3-carboxylate, also known as DEPC-Me, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. DEPC-Me is a derivative of pyrrolidine and has been synthesized using various methods.
Mecanismo De Acción
The mechanism of action of methyl 4-(3,4-diethoxyphenyl)-2-oxopyrrolidine-3-carboxylate is not yet fully understood. However, studies have suggested that methyl 4-(3,4-diethoxyphenyl)-2-oxopyrrolidine-3-carboxylate can induce apoptosis by activating caspase-3 and caspase-9, which are enzymes involved in the programmed cell death pathway. Additionally, methyl 4-(3,4-diethoxyphenyl)-2-oxopyrrolidine-3-carboxylate may inhibit the growth of cancer cells by inducing cell cycle arrest.
Biochemical and Physiological Effects:
methyl 4-(3,4-diethoxyphenyl)-2-oxopyrrolidine-3-carboxylate has been shown to have various biochemical and physiological effects. Studies have suggested that methyl 4-(3,4-diethoxyphenyl)-2-oxopyrrolidine-3-carboxylate can induce apoptosis in cancer cells, inhibit the growth of cancer cells, and induce cell cycle arrest. Additionally, methyl 4-(3,4-diethoxyphenyl)-2-oxopyrrolidine-3-carboxylate has been shown to have anti-inflammatory effects and may have potential applications in the treatment of inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Methyl 4-(3,4-diethoxyphenyl)-2-oxopyrrolidine-3-carboxylate has several advantages for lab experiments, including its high purity and stability. Additionally, methyl 4-(3,4-diethoxyphenyl)-2-oxopyrrolidine-3-carboxylate is relatively easy to synthesize, making it readily available for use in scientific research. However, methyl 4-(3,4-diethoxyphenyl)-2-oxopyrrolidine-3-carboxylate has some limitations, including its potential toxicity and limited solubility in water.
Direcciones Futuras
There are several future directions for research on methyl 4-(3,4-diethoxyphenyl)-2-oxopyrrolidine-3-carboxylate. One potential direction is to further investigate the mechanism of action of methyl 4-(3,4-diethoxyphenyl)-2-oxopyrrolidine-3-carboxylate, particularly its role in inducing apoptosis and inhibiting the growth of cancer cells. Additionally, further research could explore the potential applications of methyl 4-(3,4-diethoxyphenyl)-2-oxopyrrolidine-3-carboxylate in the treatment of inflammatory diseases and other medical conditions. Finally, future research could focus on developing new derivatives of methyl 4-(3,4-diethoxyphenyl)-2-oxopyrrolidine-3-carboxylate with enhanced properties for use in scientific research and potential therapeutic applications.
Conclusion:
In conclusion, methyl 4-(3,4-diethoxyphenyl)-2-oxopyrrolidine-3-carboxylate is a chemical compound that has significant potential applications in scientific research. Its synthesis method is relatively straightforward, and it has been shown to have various biochemical and physiological effects. While there are some limitations to its use, methyl 4-(3,4-diethoxyphenyl)-2-oxopyrrolidine-3-carboxylate has several advantages, including its high purity and stability. Future research could focus on further investigating the mechanism of action of methyl 4-(3,4-diethoxyphenyl)-2-oxopyrrolidine-3-carboxylate and exploring its potential applications in the treatment of various medical conditions.
Aplicaciones Científicas De Investigación
Methyl 4-(3,4-diethoxyphenyl)-2-oxopyrrolidine-3-carboxylate has been used in various scientific research applications, including as a potential anticancer agent. Studies have shown that methyl 4-(3,4-diethoxyphenyl)-2-oxopyrrolidine-3-carboxylate can inhibit the growth of cancer cells and induce apoptosis. Additionally, methyl 4-(3,4-diethoxyphenyl)-2-oxopyrrolidine-3-carboxylate has been used in the synthesis of various compounds, such as pyrrolidine derivatives, which have potential applications in the pharmaceutical industry.
Propiedades
IUPAC Name |
methyl 4-(3,4-diethoxyphenyl)-2-oxopyrrolidine-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO5/c1-4-21-12-7-6-10(8-13(12)22-5-2)11-9-17-15(18)14(11)16(19)20-3/h6-8,11,14H,4-5,9H2,1-3H3,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHZFGOAPQIOOIR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C2CNC(=O)C2C(=O)OC)OCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![6-amino-3-(4-ethoxy-3-methoxyphenyl)-4-pyridin-3-yl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B4293319.png)
![6-amino-3-(4-ethoxy-3-methoxyphenyl)-4-(2-thienyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B4293323.png)
![6-amino-4-(3,4-diethoxyphenyl)-3-(4-ethoxy-3-methoxyphenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B4293330.png)
![6-amino-3-(4-ethoxy-3-methoxyphenyl)-4-(4-hydroxy-3-methoxyphenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B4293340.png)
![N-[2,2,2-trifluoro-1-(2-pyridin-3-ylpiperidin-1-yl)-1-(trifluoromethyl)ethyl]acetamide](/img/structure/B4293353.png)
![6-amino-4-{4-[(2-chloro-6-fluorobenzyl)oxy]phenyl}-3-(4-ethoxy-3-methoxyphenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B4293354.png)
![6-amino-3-(4-ethoxy-3-methoxyphenyl)-4-(3,4,5-trimethoxyphenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B4293360.png)
![2-{3-ethoxy-4-[(2-methylbenzyl)oxy]phenyl}-1,3-thiazolidine-4-carboxylic acid](/img/structure/B4293376.png)
![2-{3-bromo-4-[(2-chlorobenzyl)oxy]-5-methoxyphenyl}-1,3-thiazolidine-4-carboxylic acid](/img/structure/B4293379.png)
![N-(1-{[(2,6-dimethylphenyl)amino]carbonyl}cyclopentyl)-N-(4-methoxyphenyl)-4-(1H-tetrazol-1-yl)benzamide](/img/structure/B4293387.png)
![dimethyl [1-(3,4-diethoxyphenyl)-2-nitroethyl]malonate](/img/structure/B4293390.png)
![3-(4-amino-1,2,5-oxadiazol-3-yl)-5-{[5-(5-chloro-2-nitrophenyl)-2-furyl]methylene}-2-imino-1,3-thiazolidin-4-one](/img/structure/B4293410.png)
![5-methyl-3-{[3-(trifluoromethyl)benzyl]thio}-5H-[1,2,4]triazino[5,6-b]indole](/img/structure/B4293417.png)
![N-(5-{[3-(4-fluorophenyl)-1-propionyl-1H-pyrazol-4-yl]methylene}-4-oxo-1,3-thiazolidin-2-ylidene)propanamide](/img/structure/B4293420.png)